molecular formula C15H11NO2S2 B2745995 4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione CAS No. 190912-32-4

4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione

Cat. No.: B2745995
CAS No.: 190912-32-4
M. Wt: 301.38
InChI Key: PFZVUQQCZNSMTB-UHFFFAOYSA-N
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Description

5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione is a complex heterocyclic compound with a unique structure that combines elements of thieno, thiazocino, and isoindole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the formation of intermediate compounds through cyclization, condensation, and other organic reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions and using continuous flow reactors to maintain consistent quality. The choice of solvents and catalysts would also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with thieno, thiazocino, and isoindole rings. Examples include:

  • 4-hydroxy-4,13-dihydro-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one
  • 11-Oxo-4,6a,11,13-tetrahydro-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate.

Uniqueness

What sets 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-12-8-20-15-10-4-2-1-3-9(10)14(18)16(15)7-13-11(12)5-6-19-13/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVUQQCZNSMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)CSC3N1C(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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